molecular formula C9H10FNO B14030077 3-fluoro-N,2-dimethylbenzamide

3-fluoro-N,2-dimethylbenzamide

Cat. No.: B14030077
M. Wt: 167.18 g/mol
InChI Key: GWJGGOZDIURQHH-UHFFFAOYSA-N
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Description

3-Fluoro-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 3-position and two methyl groups at the N and 2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,2-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,2-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

Scientific Research Applications

3-Fluoro-N,2-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-fluoro-N,2-dimethylbenzamide

InChI

InChI=1S/C9H10FNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)

InChI Key

GWJGGOZDIURQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)NC

Origin of Product

United States

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